molecular formula C13H24O2 B1615124 (2E,6Z)-1,1-Diethoxynona-2,6-diene CAS No. 67674-36-6

(2E,6Z)-1,1-Diethoxynona-2,6-diene

Cat. No.: B1615124
CAS No.: 67674-36-6
M. Wt: 212.33 g/mol
InChI Key: GCIRJCKOUVCUBZ-NJHWEWLZSA-N
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Description

(2E,6Z)-1,1-Diethoxynona-2,6-diene is an organic compound with the molecular formula C13H24O2 It is characterized by its unique structure, which includes two ethoxy groups and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6Z)-1,1-Diethoxynona-2,6-diene can be achieved through a Wittig reaction. This involves the reaction of a (6,6-dialkoxy-4-hexenylidene)triphenylphosphorane compound with propanal to form the desired product . The reaction conditions typically include the use of a suitable solvent, such as tetrahydrofuran (THF), and may require a base to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

(2E,6Z)-1,1-Diethoxynona-2,6-diene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the diene system into alkanes or alkenes.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nonadienal or nonanoic acid, while reduction can produce nonane derivatives.

Scientific Research Applications

(2E,6Z)-1,1-Diethoxynona-2,6-diene has several scientific research applications, including:

Mechanism of Action

The mechanism by which (2E,6Z)-1,1-Diethoxynona-2,6-diene exerts its effects involves its ability to participate in various chemical reactions. The conjugated diene system allows it to undergo cycloaddition reactions, such as the Diels-Alder reaction, which can form cyclic compounds. The ethoxy groups can be hydrolyzed or substituted, providing versatility in its chemical behavior. Molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions .

Comparison with Similar Compounds

Similar Compounds

    (2E,4Z)-2,4-Hexadienal: Another conjugated diene with similar reactivity but different functional groups.

    (2E,6Z)-2,6-Nonadienal: Similar structure but lacks the ethoxy groups, leading to different reactivity and applications.

    (2E,4E)-2,4-Hexadien-1-ol: Contains a hydroxyl group instead of ethoxy groups, affecting its chemical properties.

Uniqueness

(2E,6Z)-1,1-Diethoxynona-2,6-diene is unique due to its combination of a conjugated diene system and ethoxy groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

67674-36-6

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(2E,6E)-1,1-diethoxynona-2,6-diene

InChI

InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3/b8-7+,12-11+

InChI Key

GCIRJCKOUVCUBZ-NJHWEWLZSA-N

Isomeric SMILES

CC/C=C/CC/C=C/C(OCC)OCC

SMILES

CCC=CCCC=CC(OCC)OCC

Canonical SMILES

CCC=CCCC=CC(OCC)OCC

density

0.860-0.868

physical_description

colourless oily liquid with a fresh, green, cucumber odour

solubility

insoluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Origin of Product

United States

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